N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide
Description
This compound, with the CAS registry number 3137-83-5 and EC number 221-536-3 , features a biphenyl carboxamide core substituted at the anthraquinone moiety (positions 3-cyano, 9,10-dihydro, and 9,10-dioxo). The anthraquinone-biphenyl hybrid architecture suggests unique electronic and steric properties compared to simpler anthraquinone or biphenyl derivatives.
Properties
CAS No. |
93940-14-8 |
|---|---|
Molecular Formula |
C28H16N2O3 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-(3-cyano-9,10-dioxoanthracen-2-yl)-4-phenylbenzamide |
InChI |
InChI=1S/C28H16N2O3/c29-16-20-14-23-24(27(32)22-9-5-4-8-21(22)26(23)31)15-25(20)30-28(33)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H,(H,30,33) |
InChI Key |
GJJVYWHXZQSRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3C#N)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be performed without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of triethylammonium hydrogen sulfate as a Brønsted acidic ionic liquid catalyst. This method is advantageous due to its high yield, short reaction times, and the reusability of the catalyst . The reaction is typically carried out under ambient and solvent-free conditions, making it an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted anthracene derivatives .
Scientific Research Applications
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fluorescent materials and as a catalyst in organic transformations.
Mechanism of Action
The mechanism of action of N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and anthracene moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Biphenyl Carboxamide Derivatives
describes biphenyl carboxamides with varying substituents. Key examples include:
- N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7): Lacks the anthraquinone system, resulting in lower molecular complexity and reduced π-conjugation. Yield: 50% .
- N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (8) : Incorporates a saturated decahydronaphthalene group, enhancing hydrophobicity but reducing electronic delocalization. Yield: 84% .
- Yield: 69% .
Comparison with Target Compound: The target molecule’s anthraquinone moiety introduces redox activity and stronger intermolecular interactions (e.g., hydrogen bonding via dioxo groups) absent in compounds 7–9. However, its synthesis complexity likely reduces yield compared to simpler derivatives like 8 or 9.
Anthraquinone-Based Analogues
N,N-Diphenyl-9,10-dioxo-anthracene Derivatives
reports N,N-Diphenyl-9,10-dioxo-9,10-dihydro-2,7-anthracene-4,6(1H,3H)-dione-3,5-disulfonamide , which replaces the biphenyl carboxamide with sulfonamide groups . Sulfonamides enhance solubility in polar solvents but reduce thermal stability compared to carboxamides. The disulfonamide structure also enables stronger hydrogen-bonding networks, which may influence crystal packing and material properties.
Anthraquinone Azo Dyes
and highlight anthraquinone azo compounds:
- 4-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-hydroxy-N-[3-(2-phenoxyethoxy)propyl]naphthalene-2-carboxamide (CAS 68935-57-9): Combines anthraquinone with an azo group and a flexible phenoxyethoxy chain, optimizing it as a dye with tunable solubility .
- Vat Yellow 10 (CAS 2379-76-2): A bis-azo anthraquinone dye with benzamide substituents (C₆₈H₄₂N₆O₈, MW 1071.1 g/mol), demonstrating high molecular weight and industrial relevance in textile dyeing .
Comparison with Target Compound: The target compound lacks azo linkages, reducing photochemical reactivity but improving stability under UV exposure. Its cyano group enhances electron affinity, making it more suitable for electronic applications than dye-centric analogues.
Host-Guest Chemistry and Substituent Effects
examines inclusion properties of anthraquinone derivatives. For example, 9,10-di(1′-naphthyl)-9,10-dihydro-9,10-diphenanthrenediol (1) forms inclusion complexes with nitrogenous guests via π-π and hydrogen-bonding interactions, whereas benzyl-substituted analogs lack this capability .
However, steric hindrance from the cyano group could limit binding efficiency compared to naphthyl-substituted systems.
Biological Activity
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide is a complex organic compound notable for its unique structural features, including a cyano group, biphenyl structure, and anthracene derivative. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
| Property | Value |
|---|---|
| CAS Number | 93940-14-8 |
| Molecular Formula | C28H16N2O3 |
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | N-(3-cyano-9,10-dioxoanthracen-2-yl)-4-phenylbenzamide |
| InChI Key | GJJVYWHXZQSRDO-UHFFFAOYSA-N |
The biological activity of N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's cyano group and anthracene moiety are crucial for modulating enzyme and receptor activities.
Key Biological Effects
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in various models.
Case Studies and Research Findings
- Anticancer Studies :
- A study demonstrated that N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide exhibited significant cytotoxic effects on several cancer cell lines. The IC50 values varied depending on the cell type but were generally in the micromolar range.
- Inhibition of Inflammatory Pathways :
- Research indicated that this compound could downregulate pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide | Moderate anticancer activity |
| 3-Cyano-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide | High anti-inflammatory potential |
Synthesis and Preparation
The synthesis of N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines with alkyl cyanoacetates under acidic conditions.
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide. Potential areas include:
- Detailed mechanistic studies to elucidate specific pathways involved in its anticancer and anti-inflammatory effects.
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
